Pteleine

Description

Structure

3D Structure

Properties

IUPAC Name |

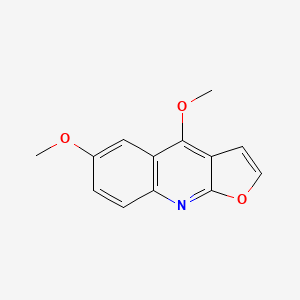

4,6-dimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-15-8-3-4-11-10(7-8)12(16-2)9-5-6-17-13(9)14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLQMEDAYDKMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C(=C2OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176759 | |

| Record name | Pteleine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pteleine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2221-41-2 | |

| Record name | Pteleine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteleine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pteleine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTELEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAR7K85GV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pteleine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 135 °C | |

| Record name | Pteleine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pteleine: Structural Elucidation, Biosynthetic Logic, and Pharmacological Profiling of a 4,6-Dimethoxyfuro[2,3-b]quinoline Scaffold

Topic: Pteleine furoquinoline alkaloid chemical structure Content Type: In-depth technical guide.

Executive Summary

This compound (CAS: 2221-41-2) is a linear furoquinoline alkaloid predominantly isolated from the Rutaceae family, specifically Ptelea trifoliata and Melicope species. Structurally defined as 4,6-dimethoxyfuro[2,3-b]quinoline , it represents a critical derivative of the dictamnine scaffold. Its pharmacological profile is characterized by significant antimicrobial, antimycobacterial, and cytotoxic activities, driven by the planar tricyclic system's ability to intercalate DNA and modulate enzymatic targets. This guide provides a rigorous analysis of this compound’s chemical architecture, biosynthetic origins, isolation protocols, and total synthesis strategies for researchers in natural product chemistry and drug discovery.

Chemical Architecture & Molecular Properties

The chemical identity of this compound is defined by the fusion of a furan ring to a quinoline core, specifically at the 2,3-b positions, with methoxy substituents at positions 4 and 6. This "linear" arrangement distinguishes it from angular furoquinolines and confers specific electronic properties essential for its biological interaction.

Structural Specifications

-

IUPAC Name: 4,6-dimethoxyfuro[2,3-b]quinoline[1]

-

Molecular Formula: C₁₃H₁₁NO₃

-

Molecular Weight: 229.23 g/mol [2]

-

Core Scaffold: Furo[2,3-b]quinoline[3]

-

Key Substituents:

-

C4-Methoxy (-OCH₃): Critical for lipophilicity and receptor binding.

-

C6-Methoxy (-OCH₃): Distinguishes this compound from its parent compound, Dictamnine.

-

Furan Ring: Essential for DNA intercalation (planar aromaticity).

-

Physicochemical Data Profile

The following data serves as a baseline for identification and quality control.

| Property | Value / Characteristic | Note |

| Physical State | Colorless needles or prisms | Recrystallized from Ethanol/Acetone |

| Melting Point | 134–135 °C | Sharp melting point indicates high purity |

| Solubility | Soluble in CHCl₃, MeOH, EtOH; Insoluble in H₂O | Typical of lipophilic alkaloids |

| UV | 246, 309, 320, 332 nm (EtOH) | Characteristic furoquinoline absorption |

| Mass Spectrometry | Stable molecular ion due to aromaticity |

1H-NMR Diagnostic Signals (CDCl₃, 500 MHz)

Identification relies on the characteristic furan doublets and the distinct methoxy singlets.

-

Furan

-H (C2-H): -

Furan

-H (C3-H): -

C4-OCH₃:

4.42 (s) – Highly deshielded due to peri-position relative to nitrogen. -

C6-OCH₃:

3.95 (s). -

Aromatic Protons:

7.95 (d, C8-H),

Biosynthetic Origin & Pathway

This compound is biogenetically derived from the anthranilic acid pathway, a hallmark of Rutaceae alkaloids. The synthesis involves the condensation of anthranilate with acetate units to form the quinolone core, followed by prenylation, cyclization to the furan ring, and specific O-methylation.

Mechanistic Logic

-

Scaffold Formation: Anthranilic acid condenses with Acetyl-CoA to form 4-hydroxy-2-quinolinone.

-

Prenylation: Dimethylallyl pyrophosphate (DMAPP) alkylates C3, a crucial step for furan ring formation.

-

Furan Cyclization: Oxidative cleavage of the isopropyl group on the prenyl chain (via the Platydesmine intermediate) yields the furan ring (Dictamnine).

-

Functionalization: Regioselective hydroxylation at C6 followed by O-methylation converts Dictamnine into this compound.

Biosynthetic Pathway Diagram

The following diagram illustrates the metabolic flux from primary metabolites to this compound.

Figure 1: Biosynthetic pathway of this compound from Anthranilic acid, highlighting the critical transition from the Dictamnine precursor via C6-functionalization.

Isolation & Characterization Protocols

Isolation of this compound from Ptelea trifoliata requires a strategy that separates alkaloids from non-basic lipophilic constituents (terpenes, coumarins). The following protocol utilizes acid-base partitioning to ensure high recovery and purity.

Extraction Methodology

Source Material: Dried root bark or leaves of Ptelea trifoliata.

-

Initial Extraction: Macerate 1 kg of dried powder in MeOH (3 x 3L) for 48 hours. Concentrate in vacuo to yield a crude extract.

-

Acid Solubilization: Suspend crude extract in 5% HCl (aq). Filter to remove non-alkaloidal lipids and chlorophyll (Residue A).

-

Basification: Adjust the filtrate pH to ~9-10 using NH₄OH. This converts alkaloid salts to their free base forms, precipitating them or making them extractable by organic solvents.

-

Liquid-Liquid Partition: Extract the basic aqueous phase with CHCl₃ (3x). Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.

-

Chromatographic Purification: Subject the total alkaloid fraction to Column Chromatography (Silica Gel 60).

-

Elution Gradient: Hexane:Ethyl Acetate (starting 9:1

1:1). -

This compound typically elutes after Dictamnine due to the additional methoxy group increasing polarity slightly.

-

Isolation Workflow Diagram

Figure 2: Step-by-step isolation workflow for this compound using classical acid-base alkaloid extraction.

Total Synthesis Strategies

For drug development, relying on natural extraction is inefficient. Total synthesis allows for the generation of this compound and its analogues for SAR studies.

The Modified Tolfimine Route

A robust synthetic approach involves constructing the quinoline core with the furan ring pre-formed or cyclized late-stage.

Protocol:

-

Precursor Assembly: Condensation of 4-methoxy-aniline with diethyl

-benzyloxyethylmalonate at elevated temperatures (250°C, diphenyl ether) yields the 4-hydroxy-quinoline derivative. -

Methylation: Treatment with dimethyl sulfate (DMS) or diazomethane converts the C4-hydroxyl to the C4-methoxy group.

-

Cyclization (Furan Ring Closure):

-

Debenzylation of the side chain (H₂/Pd-C) yields the alcohol.

-

Cyclodehydration using Polyphosphoric Acid (PPA) closes the furan ring onto the quinoline core.

-

-

Final Product: Recrystallization yields synthetic this compound.

Note: This route allows for the introduction of the C6-methoxy group by selecting 4-methoxy-aniline as the starting material (which becomes C6 in the final quinoline).

Pharmacological Potential & SAR[5][6][7][8]

This compound's planar furoquinoline structure is a pharmacophore for DNA intercalation and enzyme inhibition.

Structure-Activity Relationship (SAR)[5]

-

DNA Intercalation: The planar tricyclic aromatic system allows insertion between DNA base pairs, disrupting replication. This is the primary mechanism for its cytotoxicity against cancer cell lines (e.g., A549, MCF-7).

-

C4-Methoxy Group: Essential for potency. Hydrolysis to the hydroxyl (dictamnine

nor-dictamnine) significantly reduces antimicrobial activity, suggesting the methoxy group aids in membrane permeability or specific binding pocket fit. -

C6-Substitution: The C6-methoxy group in this compound enhances activity against Mycobacterium tuberculosis compared to unsubstituted analogs. This position is a target for metabolic stability optimization.

Therapeutic Applications[9]

-

Antimicrobial: Active against Gram-positive bacteria (Staphylococcus aureus) and Candida albicans.

-

Antitubercular: Shows moderate inhibitory activity against M. tuberculosis H37Rv strain.

-

Antiprotozoal: Demonstrated efficacy against Leishmania promastigotes, likely via mitochondrial membrane potential disruption.

References

-

Royal Society of Chemistry. (1979). The biosynthesis of furoquinolines and other hemiterpenoids in Ptelea trifoliata. Journal of the Chemical Society, Perkin Transactions 1. Link

-

National Institutes of Health (PubChem). (2025). This compound Compound Summary. PubChem Database.[2][4] Link

-

ResearchGate. (2000). New Synthesis of Linear Furoquinoline Alkaloids. Chemical and Pharmaceutical Bulletin. Link

-

MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. Link

-

USDA Forest Service. (2008). Ptelea trifoliata L.[5][6] - Hoptree.[5][7] Woody Plant Seed Manual. Link

Sources

- 1. PubChemLite - this compound (C13H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C13H11NO3 | CID 159650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phyto4Health [way2drug.com]

- 5. fs.usda.gov [fs.usda.gov]

- 6. Quinoline alkaloids. Part 28. The biosynthesis of furoquinolines and other hemiterpenoids in Ptelea trifoliata - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Ptelea trifoliata (Ptelea ) — Reforestation, Nurseries and Genetics Resources [rngr.net]

An In-Depth Technical Guide to the Investigated Mechanism of Action of Pteleine against Mycobacterium smegmatis

Executive Summary

The escalating emergence of multidrug-resistant mycobacterial strains necessitates the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Pteleine, a furoquinoline alkaloid derived from the plant Ptelea trifoliata, represents a promising candidate within a chemical class known for its broad biological activities. While direct research on this compound's antimycobacterial properties is nascent, its quinoline core structure provides a strong rationale for investigating its potential efficacy. This technical guide synthesizes established knowledge on the mechanisms of quinoline-based compounds to propose a robust investigative framework for elucidating this compound's mode of action against Mycobacterium smegmatis. We present the primary hypothesis of DNA gyrase inhibition, alongside secondary hypotheses of cell envelope disruption and metabolic interference. This document provides senior researchers and drug development professionals with detailed, field-proven experimental protocols to systematically validate these proposed mechanisms, transforming this compound from a compound of interest into a mechanistically understood lead candidate for further development.

Part 1: Introduction

The Challenge and the Model: Mycobacterial Infections and M. smegmatis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The complexity and lipid-rich nature of the mycobacterial cell wall contribute significantly to its intrinsic resistance to many antibiotics and host immune responses.[1][2] The development of new antitubercular drugs is often hampered by the slow growth and BSL-3 containment requirements of M. tuberculosis. Consequently, Mycobacterium smegmatis, a non-pathogenic, fast-growing relative, serves as an invaluable BSL-1 model organism.[3][4] It shares fundamental cellular architecture and homologous drug targets with its pathogenic counterpart, making it an ideal platform for initial screening, potency determination, and mechanism of action studies.[4][5]

This compound: A Quinoline Alkaloid Candidate

This compound is a furoquinoline alkaloid naturally occurring in plants of the Rutaceae family, such as Lunasia amara and Ptelea trifoliata. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with potent antimicrobial properties.[6][7] Notably, quinolone antibiotics are well-established inhibitors of bacterial DNA gyrase.[6] Several 2-substituted quinoline alkaloids have demonstrated significant activity against M. tuberculosis H37Rv, validating this chemical class as a promising source for new antitubercular leads.[6][7] This guide outlines the logical, evidence-based pathway to determine if this compound exerts its antimycobacterial effect through similar, established mechanisms.

Part 2: Proposed Mechanisms of Action of this compound

Based on the extensive literature on quinoline and quinolone derivatives, we can postulate several high-probability mechanisms of action for this compound against M. smegmatis. These are presented in order of likelihood to guide a structured experimental investigation.

Primary Hypothesis: Inhibition of DNA Gyrase (Type II Topoisomerase)

The most well-documented mechanism for quinoline-based antimicrobials is the targeting of DNA gyrase. This enzyme is indispensable in mycobacteria, which lack topoisomerase IV, making gyrase solely responsible for managing DNA supercoiling and decatenating daughter chromosomes during replication.[6][8] Inhibition of this single, essential target is rapidly bactericidal.

Causality of Inhibition: Quinolones typically bind to the complex formed between DNA gyrase and DNA. This interaction stabilizes the transient double-strand DNA break created by the enzyme's catalytic cycle. The resulting gyrase-DNA-drug ternary complex effectively blocks the progression of replication forks, leading to an accumulation of lethal double-strand breaks and subsequent cell death.[6][8][9] Given its quinoline core, it is highly probable that this compound functions as an interfacial inhibitor with a similar mode of action.

Caption: Proposed inhibition of the DNA gyrase cycle by this compound.

Secondary Hypothesis: Disruption of the Mycobacterial Cell Envelope

The mycobacterial cell envelope is a unique, complex, and essential structure composed of an inner plasma membrane, a layer of peptidoglycan covalently linked to arabinogalactan, which is in turn esterified with long-chain mycolic acids.[2][10][11] Its integrity is crucial for bacterial viability, making it an excellent drug target.[2][12] Some antimicrobial compounds, particularly cationic or lipophilic molecules, can directly interact with and disrupt the plasma membrane.

Causality of Disruption: This can occur through several mechanisms:

-

Pore Formation: Insertion of the molecule into the lipid bilayer can create pores, leading to leakage of essential ions and metabolites and dissipation of the proton motive force.[10]

-

Membrane Fluidity Alteration: The compound may intercalate between phospholipids, altering membrane fluidity and impairing the function of embedded proteins essential for processes like respiration and cell wall synthesis.[12]

-

Inhibition of Biosynthesis: this compound could inhibit key enzymes involved in the synthesis of cell wall components like peptidoglycan or arabinogalactan.[1][11]

Caption: Potential disruption points in the mycobacterial cell envelope.

Part 3: Experimental Validation Workflow

To systematically test the proposed mechanisms, a tiered approach is recommended, beginning with broad phenotypic assessments and progressing to specific molecular target validation.

Tier 1: Potency and Bactericidal Activity Assessment

The initial step is to quantify the potency of this compound against M. smegmatis and determine whether its effect is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[13]

Table 1: Representative Data for Antimycobacterial Potency

| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|

| This compound (Hypothetical) | 8 | 16 | 2 | Bactericidal |

| Isoniazid (Control) | 0.5 | 1 | 2 | Bactericidal |

| Tetracycline (Control) | 4 | >64 | >16 | Bacteriostatic |

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol utilizes a resazurin-based microtiter plate assay (REMA), a common, reliable, and colorimetric method for determining MIC.[13]

-

Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound 2-fold across a 96-well microplate using Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) to a final volume of 100 µL per well.

-

Inoculation: Grow M. smegmatis mc²155 to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Dilute the culture to approximately 1 x 10⁵ CFU/mL in 7H9 broth. Add 100 µL of this inoculum to each well.

-

Controls: Include wells for "sterility control" (broth only), "growth control" (broth + inoculum, no drug), and a positive control drug (e.g., Isoniazid).

-

Incubation: Incubate the plate at 37°C for 48-72 hours.

-

Readout: Add 30 µL of 0.02% resazurin solution to each well and incubate for another 6-12 hours. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin.

-

Analysis: The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

-

Sampling: Following MIC determination (before adding resazurin), take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: Spot-plate the aliquots onto a Middlebrook 7H10 agar plate.

-

Incubation: Incubate the agar plate at 37°C for 3-4 days, or until colonies are visible in the growth control spots.

-

Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum. An MBC/MIC ratio of ≤4 is generally considered bactericidal.[13]

Tier 2: Molecular Target Validation

If this compound is confirmed to be bactericidal, the next logical step is to investigate its effect on the primary hypothesized target: DNA gyrase.

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

Protocol 3: In Vitro DNA Gyrase Supercoiling Assay

This biochemical assay directly measures the enzymatic activity of DNA gyrase and its inhibition by a test compound.[14][15]

-

Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine), 1 unit of purified M. smegmatis DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the desired concentration of this compound (or a known inhibitor like ciprofloxacin as a control).

-

Initiation: Start the reaction by adding ATP to a final concentration of 1 mM. The total reaction volume is typically 30 µL.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Termination: Stop the reaction by adding 6 µL of a stop buffer containing SDS, EDTA, and loading dye.

-

Analysis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at ~80V for 2 hours.

-

Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. In the absence of an inhibitor, the relaxed plasmid will be converted to its faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state.

Protocol 4: Cell Membrane Integrity Assay

To test the secondary hypothesis, this assay uses the fluorescent dye propidium iodide (PI), which is membrane-impermeable and only enters cells with compromised plasma membranes, where it intercalates with DNA and fluoresces brightly.[12]

-

Cell Preparation: Grow M. smegmatis to mid-log phase and wash twice with PBS. Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

-

Treatment: Treat cell suspensions with this compound at 1x, 2x, and 4x its MIC for a defined period (e.g., 2 hours). Include an untreated control and a positive control (e.g., treatment with 70% isopropanol to permeabilize all cells).

-

Staining: Add PI to each sample to a final concentration of 2 µM. Incubate in the dark for 15 minutes.

-

Analysis: Analyze the samples using a flow cytometer. Excite with a 488 nm laser and measure emission at ~617 nm. An increase in the population of fluorescent (PI-positive) cells in the this compound-treated samples compared to the untreated control indicates membrane damage.

Part 4: Data Synthesis and Future Directions

The results from the experimental workflow will provide a clear path forward.

-

If this compound inhibits the DNA gyrase supercoiling assay: This strongly supports the primary hypothesis. The next steps would involve determining the IC₅₀ for enzyme inhibition, performing molecular docking studies to predict the binding site on a gyrase homology model, and generating resistant mutants of M. smegmatis to identify mutations in the gyrA or gyrB genes, which would provide definitive proof of the target.[14]

-

If this compound does not inhibit DNA gyrase but causes PI uptake: This points towards the secondary hypothesis of membrane disruption. Further investigation using Transmission Electron Microscopy (TEM) would be warranted to visualize morphological changes to the cell envelope.[16] Assays measuring the dissipation of membrane potential could also be employed.

-

If neither of the primary or secondary hypotheses is supported: this compound may operate through a novel or less common mechanism. Broader, unbiased approaches such as metabolomics or transcriptomics (RNA-Seq) would be necessary to identify the perturbed cellular pathways and generate new hypotheses.[4] Additionally, investigating its potential as an efflux pump inhibitor could be a valuable avenue.[17]

Conclusion

This compound, as a member of the quinoline alkaloid family, stands as a credible candidate for development as a novel antimycobacterial agent. While its specific mechanism of action against Mycobacterium smegmatis is yet to be elucidated, a strong theoretical framework based on its chemical congeners points toward the inhibition of DNA gyrase as the most probable target. The structured experimental guide provided herein offers a robust, logical, and efficient pathway to systematically test this hypothesis, assess alternative mechanisms like cell envelope disruption, and ultimately define the molecular basis of this compound's activity. Successful validation through these protocols will provide the critical mechanistic understanding required to advance this compound into the next stage of the drug development pipeline.

References

-

Guzman, J. D., Evangelopoulos, D., Gupta, A., & Prieto, J. M. (2013). Antimycobacterial susceptibility testing methods for natural products research. PMC. Available at: [Link]

-

Li, K., et al. (2019). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. Cell Chemical Biology, 26(8), 1187-1194.e5. Available at: [Link]

-

Azzali, E., et al. (2016). An Experimental Model for the Rapid Screening of Compounds with Potential Use Against Mycobacteria. ASSAY and Drug Development Technologies. Available at: [Link]

-

Basuna, K. A. A., et al. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. MDPI. Available at: [Link]

-

Sivaramakrishnan, G., et al. (2014). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, ASM Journals. Available at: [Link]

-

Pitaluga, M., et al. (2021). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. MDPI. Available at: [Link]

-

Gold, B., et al. (2015). Identification of Novel Anti-mycobacterial Compounds by Screening a Pharmaceutical Small-Molecule Library against Nonreplicating Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

-

Request PDF. (2019). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. ResearchGate. Available at: [Link]

-

Baptista, R. P., et al. (2019). The Anti-mycobacterial Activity of a Diterpenoid-Like Molecule Operates Through Nitrogen and Amino Acid Starvation. Frontiers in Microbiology. Available at: [Link]

-

Lim, Z. Z., et al. (2023). Mechanisms of a Mycobacterium tuberculosis Active Peptide. MDPI. Available at: [Link]

-

Request PDF. (2015). Quinoline alkaloids from Lunasia amara inhibit Mycobacterium tuberculosis H37Rv in vitro. ResearchGate. Available at: [Link]

-

Nagaraja, V., et al. (2005). A monoclonal antibody that inhibits mycobacterial DNA gyrase by a novel mechanism. Nucleic Acids Research, PMC. Available at: [Link]

-

Kuru, E., et al. (2018). Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria. eLife. Available at: [Link]

-

Request PDF. (2017). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. ResearchGate. Available at: [Link]

-

Chan, P. F., et al. (2017). Mechanism and resistance for antimycobacterial activity of a fluoroquinophenoxazine compound. PLOS ONE, PMC. Available at: [Link]

-

Purdy, G. E., et al. (2009). Decreased outer membrane permeability protects mycobacteria from killing by ubiquitin-derived peptides. Journal of Bacteriology, PMC. Available at: [Link]

-

Rivas-Santiago, B., et al. (2013). Mycobacterium tuberculosis cell-wall and antimicrobial peptides: a mission impossible? Pathogens and Disease, PMC. Available at: [Link]

-

Kumar, S., et al. (2022). Identification of Potent DNA Gyrase Inhibitors Active against Mycobacterium tuberculosis. MDPI. Available at: [Link]

-

Faundez, M., et al. (2018). Boldine-Derived Alkaloids Inhibit the Activity of DNA Topoisomerase I and Growth of Mycobacterium tuberculosis. Frontiers in Microbiology. Available at: [Link]

-

Siddiqa, A., et al. (2024). Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis. MDPI. Available at: [Link]

-

Gengenbacher, M., et al. (2018). Mycobacterial Cell Wall Synthesis Inhibitors Cause Lethal ATP Burst. Cell Reports, PMC. Available at: [Link]

-

Hiasa, H., et al. (2022). Enzyme-DNA Interactions Affect Catalytic Inhibition of Mycobacterial Gyrases by Antibacterial Drugs. ACS Infectious Diseases, PMC. Available at: [Link]

-

Aldridge, P. J., et al. (2022). The fall of the mycobacterial cell wall: interrogating peptidoglycan synthesis for novel anti-TB agents. PeerJ. Available at: [Link]

-

Ramganesh, S., et al. (2018). The Mycobacterial Membrane: A Novel Target Space for Anti-tubercular Drugs. Frontiers in Microbiology. Available at: [Link]

-

Alderwick, L. J., et al. (2017). Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target. Journal of Applied Microbiology. Available at: [Link]

-

Suri, V., et al. (2023). Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors. ACS Medicinal Chemistry Letters, PMC. Available at: [Link]

-

Omotola, E. O., et al. (2023). Potentiation of the antimycobacterial activity of bedaquiline, clofazimine, and doxycycline against Mycobacterium smegmatis by several natural product-based compounds is putatively via efflux inhibition. bioRxiv. Available at: [Link]

-

Horikoshi, T., et al. (1971). Inhibition of Growth of Mycobacterium smegmatis and of Cell Wall Synthesis by d-Serine. Journal of Bacteriology. Available at: [Link]

-

Riaz, M., et al. (2021). Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16. Frontiers in Immunology, PMC. Available at: [Link]

Sources

- 1. The fall of the mycobacterial cell wall: interrogating peptidoglycan synthesis for novel anti-TB agents [PeerJ] [peerj.com]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. ihmt.unl.pt [ihmt.unl.pt]

- 4. Frontiers | The Anti-mycobacterial Activity of a Diterpenoid-Like Molecule Operates Through Nitrogen and Amino Acid Starvation [frontiersin.org]

- 5. Mechanism and resistance for antimycobacterial activity of a fluoroquinophenoxazine compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme–DNA Interactions Affect the Catalytic Inhibition of Mycobacterial Gyrases by Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Potent DNA Gyrase Inhibitors Active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mycobacterium tuberculosis cell-wall and antimicrobial peptides: a mission impossible? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | The Mycobacterial Membrane: A Novel Target Space for Anti-tubercular Drugs [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. A monoclonal antibody that inhibits mycobacterial DNA gyrase by a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. openresearchafrica.org [openresearchafrica.org]

Executive Summary

Pteleine (4,6-dimethoxyfuro[2,3-b]quinoline) represents a specific subclass of furoquinoline alkaloids predominantly isolated from Ptelea trifoliata (Rutaceae). While often overshadowed by its congeners skimmianine and dictamnine, this compound exhibits a distinct pharmacological profile driven by its specific C-6 methoxylation pattern.

This technical guide analyzes this compound as a lead scaffold for antimycobacterial and antiproliferative therapeutics. Unlike generalized reviews, this document focuses on the structure-activity relationship (SAR) that dictates its ability to intercalate DNA and inhibit Topoisomerase II, providing a reproducible isolation workflow for laboratory validation.

Chemical Architecture & SAR Analysis

The medicinal potency of this compound is intrinsic to its planar tricyclic geometry. To understand its reactivity, we must compare it against its structural analogs.

The Furoquinoline Scaffold

The core structure consists of a quinoline ring fused to a furan ring.[1] This planar arrangement allows the molecule to slide between DNA base pairs (intercalation).

Comparative SAR Table

The biological activity variance among quinoline alkaloids is largely determined by the methoxy (-OCH₃) substitution pattern on the benzene ring.

| Alkaloid | Substitution Pattern | LogP (Calc) | Primary Bioactivity | Molecular Weight |

| This compound | 4, 6-dimethoxy | 2.9 | Antimycobacterial, Cytotoxic | 229.23 |

| Dictamnine | 4-methoxy | 2.8 | Antifungal, Mutagenic | 199.21 |

| Skimmianine | 4, 7, 8-trimethoxy | 2.6 | Acetylcholinesterase Inhibitor | 259.26 |

| Maculosidine | 4, 6, 8-trimethoxy | 2.7 | Antimicrobial | 259.26 |

Critical Insight: The C-6 methoxy group in this compound (absent in Dictamnine) enhances lipophilicity and electron density, potentially increasing its affinity for the hydrophobic core of the DNA helix compared to the unsubstituted Dictamnine.

Pharmacological Profiles[1][2][3][4][5][6]

Antimycobacterial Activity (Tuberculosis)

This compound has demonstrated moderate to significant activity against Mycobacterium species, a critical finding given the rise of MDR-TB.

-

Target: Mycobacterium tuberculosis and M. smegmatis.[2]

-

Potency: Studies indicate MIC values in the range of 4.39–87.8 µM for this compound and related furoquinolines.[3]

-

Mechanism: Disruption of the mycobacterial cell wall integrity and inhibition of respiration. The lipophilic nature of this compound facilitates penetration of the mycolic acid-rich cell wall of mycobacteria.

Oncology & Cytotoxicity

The antiproliferative mechanism of this compound is shared with the broader class of planar quinoline alkaloids.

-

Mechanism: DNA Intercalation . The planar furoquinoline ring inserts between base pairs, causing local structural distortion. This "stalls" the replication fork.

-

Enzyme Target: Topoisomerase II . By stabilizing the DNA-Topo II cleavable complex, this compound prevents DNA religation, triggering double-strand breaks and subsequent apoptosis.

-

Selectivity: While cytotoxic to cancer lines (e.g., A549 lung carcinoma), toxicity to healthy human fibroblasts is generally lower, providing a therapeutic window.

Mechanism of Action: The Signaling Pathway

The following diagram visualizes the cascade from cellular entry to apoptotic cell death induced by this compound.

Caption: Figure 1.[4] Molecular pathway of this compound-induced apoptosis via Topoisomerase II poisoning and DNA intercalation.

Experimental Protocol: Isolation from Ptelea trifoliata

Objective: Isolate this compound rich fraction from root bark. Safety: Work in a fume hood. Chloroform is carcinogenic.

Reagents Required:

-

Hydrochloric Acid (5%)

-

Ammonium Hydroxide (NH₄OH, 25%)

-

Chloroform (CHCl₃)

-

Silica Gel 60 (230-400 mesh)

Step-by-Step Workflow:

-

Extraction (Methanolic):

-

Macerate 500g of dried, ground Ptelea trifoliata root bark in 2L Methanol for 48 hours.

-

Filter and evaporate solvent under reduced pressure (Rotavap at 40°C) to yield a crude gummy extract.

-

-

Acid-Base Fractionation (The Critical Purification Step):

-

Resuspend crude extract in 200mL of 5% HCl. Rationale: This protonates the alkaloids (this compound-H⁺), making them water-soluble.

-

Partition with Chloroform (3 x 100mL). Discard organic layer. (This removes non-alkaloidal fats, terpenes, and chlorophyll).

-

Basification: Adjust the aqueous acid phase to pH 9–10 using Ammonium Hydroxide. Rationale: This deprotonates the alkaloids, returning them to their free-base (hydrophobic) form.

-

Extract the basic aqueous solution with Chloroform (3 x 100mL).

-

Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate. This is the Total Alkaloid Fraction (TAF) .

-

-

Chromatographic Isolation:

-

Load TAF onto a Silica Gel 60 column.

-

Elution Gradient: Start with 100% Chloroform, gradually increasing Methanol (99:1 → 95:5).

-

Detection: Monitor fractions via TLC. This compound typically fluoresces blue/violet under UV (365nm) and stains orange with Dragendorff’s reagent.

-

Crystallization: Recrystallize this compound-rich fractions from Acetone/Ether to yield needles (MP: ~134–135°C).

-

Future Outlook: Drug Design

The this compound scaffold offers a "privileged structure" for modification. Current medicinal chemistry efforts focus on:

-

C-4 Modification: Replacing the methoxy group with amino-alkyl chains to improve DNA binding affinity (similar to chloroquine).

-

Metabolic Stability: The furan ring is metabolically liable (cytochrome P450 oxidation). Synthetic bioisosteres (e.g., thiophene analogs) may improve half-life.

References

-

PubChem. (2025).[7] this compound | C13H11NO3 | CID 159650.[7] National Library of Medicine. [Link]

-

Adamski, Z. et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules (MDPI). [Link]

-

Rideout, J.A. et al. (1979). Quinoline alkaloids.[8][3] Part 28. The biosynthesis of furoquinolines and other hemiterpenoids in Ptelea trifoliata. Journal of the Chemical Society.[9] [Link][10][11][12]

-

Petit, P. et al. (1987). Dihydrofuro [2,3-b] quinolinium alkaloids in cultured cells of Ptelea trifoliata L.[13]. Plant Cell Reports.[13] [Link]

-

Guzman, J.D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]

Sources

- 1. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Mycobacterium tuberculosis and Other Microbial Pathogens Using Improved Synthetic Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. ijcmas.com [ijcmas.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C13H11NO3 | CID 159650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Pharmacological properties of pteleprenine, a quinoline alkaloid from Orixa japonica (Rutaceae), in guinea pig ileum and canine left atrium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline alkaloids. Part 28. The biosynthesis of furoquinolines and other hemiterpenoids in Ptelea trifoliata - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]

- 11. Pellitorine, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Peptide against Mycobacterium Tuberculosis That Activates Autophagy Is an Effective Treatment for Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydrofuro [2,3-b] quinolinium alkaloids in cultured cells of Ptelea trifoliata L. : Isolation of a new alkaloid, ptelecultinium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sourcing of Pteleine from Ptelea trifoliata Bark

Preamble: The Phytochemical Potential of Ptelea trifoliata

Ptelea trifoliata, commonly known as the Hoptree or Wafer Ash, is a shrub native to North America belonging to the Rutaceae (citrus) family.[1][2] Historically, it has been a cornerstone in the ethnobotanical practices of Native Americans and early European settlers, who utilized its root bark for a variety of medicinal purposes, including as a tonic and for treating fevers.[1][3][4] The plant is a rich reservoir of unique secondary metabolites, particularly quinoline alkaloids, which are responsible for much of its observed biological activity.[3][5] Among these compounds, Pteleine, a furoquinoline alkaloid, stands out as a molecule of significant interest for modern pharmacological investigation.

This guide provides a comprehensive, technically-grounded overview of this compound, focusing on its natural sourcing from Ptelea trifoliata bark. We will delve into its biosynthesis, detail robust protocols for its extraction and purification, and outline analytical methods for its characterization, providing a complete workflow from raw botanical material to a purified compound ready for research and development.

Section 1: this compound, a Furoquinoline Alkaloid of Interest

Chemical Identity and Properties

This compound is chemically classified as 4,6-dimethoxyfuro[2,3-b]quinoline.[6] Its rigid, planar structure, composed of fused furan and quinoline rings, is characteristic of a class of alkaloids known for diverse bioactivities, including antimicrobial and anti-inflammatory effects.[5][7] Understanding its chemical nature is paramount for designing effective extraction and purification strategies.

Caption: Proposed biosynthetic pathway for this compound in Ptelea trifoliata.

Section 2: A Validated Workflow for this compound Extraction

The successful extraction of this compound hinges on disrupting the plant cell matrix and solubilizing the target alkaloid while minimizing the co-extraction of impurities. The following workflow represents a robust and reproducible system.

Caption: Comprehensive workflow for the extraction and isolation of this compound.

Protocol 1: Preparation of Defatted Bark Powder

Rationale: The root bark contains lipids and waxes that can interfere with alkaloid extraction and subsequent purification. A preliminary defatting step using a non-polar solvent like hexane is crucial for obtaining a cleaner crude extract.

Methodology:

-

Collection: Harvest root bark from mature Ptelea trifoliata plants. [4]The optimal collection time is post-fruiting but before leaf senescence to ensure maximum alkaloid concentration. [3]2. Preparation: Thoroughly wash the bark with deionized water to remove soil and debris. Dry in a ventilated oven at 40-50°C until brittle.

-

Grinding: Grind the dried bark into a coarse powder (approx. 1-2 mm particle size) using a Wiley mill.

-

Defatting:

-

Place 500 g of the powdered bark into a cellulose thimble.

-

Perform continuous extraction in a Soxhlet apparatus using n-hexane for 8-12 hours, or until the solvent running through the siphon is colorless.

-

Remove the thimble and allow the defatted bark powder to air-dry completely in a fume hood to remove residual hexane.

-

Protocol 2: Acidified Methanol Extraction

Rationale: this compound is an alkaloid, meaning it contains a basic nitrogen atom. Extraction into a slightly acidic methanolic solution protonates the alkaloid, forming a salt and significantly increasing its solubility in the polar solvent. This method is highly efficient for furoquinoline alkaloids.

Methodology:

-

Maceration: Transfer the 500 g of defatted bark powder to a 5 L glass container. Add 2.5 L of methanol containing 1% (v/v) glacial acetic acid.

-

Agitation: Seal the container and place it on an orbital shaker at 120 rpm for 72 hours at room temperature.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Return the bark residue to the container and repeat the maceration process (Steps 1-3) two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the solution using a rotary evaporator at 40°C under reduced pressure. This will yield a dark, viscous crude extract.

Section 3: High-Purity Isolation Protocols

Protocol 3: Liquid-Liquid Partitioning

Rationale: This acid-base partitioning step selectively separates basic alkaloids from neutral and acidic compounds in the crude extract. By manipulating the pH, we can move the target compound between aqueous and organic phases.

Methodology:

-

Acidification: Dissolve the crude methanolic extract in 500 mL of 5% hydrochloric acid (HCl).

-

Washing: Transfer the acidic solution to a separatory funnel and wash three times with 250 mL portions of dichloromethane (DCM). Discard the organic (DCM) layers, which contain neutral impurities.

-

Basification: Adjust the pH of the remaining aqueous layer to 9-10 using a 2M sodium hydroxide (NaOH) solution. This deprotonates the this compound salt, converting it back to its free base form.

-

Extraction of Free Base: Extract the basified aqueous solution three times with 250 mL portions of DCM. The this compound free base will now partition into the organic layer.

-

Drying and Concentration: Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield a purified alkaloid-rich fraction.

Protocol 4: Column Chromatography and Recrystallization

Rationale: Column chromatography is the definitive step for isolating this compound from other co-extracted alkaloids. [8]Silica gel serves as the stationary phase, and a carefully selected solvent gradient (mobile phase) separates compounds based on their polarity. Final purity is achieved through recrystallization. [9] Methodology:

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).

-

Sample Loading: Adsorb the alkaloid-rich fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v n-hexane:ethyl acetate).

-

Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor their composition using Thin-Layer Chromatography (TLC) with a mobile phase of 8:2 n-hexane:ethyl acetate and visualization under UV light (254 nm and 365 nm).

-

Pooling and Concentration: Combine the fractions that show a single, pure spot corresponding to the Rf value of this compound. Concentrate these pooled fractions to dryness.

-

Recrystallization: Dissolve the solid residue in a minimal amount of hot ethanol. Slowly add deionized water until slight turbidity appears. Allow the solution to cool slowly to room temperature, then place it at 4°C overnight.

-

Final Product: Collect the resulting pale-yellow needle-like crystals by filtration, wash with cold ethanol, and dry under vacuum.

Section 4: Analytical Characterization and Quantification

Ensuring the identity and purity of the isolated compound is a critical, self-validating step. A combination of chromatographic and spectroscopic techniques should be employed. [10][11] Table 2: Analytical Techniques for this compound Characterization

| Technique | Purpose | Expected Result / Parameters |

| TLC | Purity assessment, reaction monitoring | Single spot with consistent Rf value. |

| HPLC | Quantification and purity check | Sharp, symmetric peak. A C18 column with a mobile phase of acetonitrile:water and UV detection around 343 nm is a good starting point. [9][12] |

| LC-MS | Molecular Weight Confirmation | A parent ion peak [M+H]⁺ corresponding to the exact mass of this compound (230.0766 m/z). |

| ¹H and ¹³C NMR | Structural Elucidation | A spectral pattern consistent with the 4,6-dimethoxyfuro[2,3-b]quinoline structure, confirming the position of methoxy groups and aromatic protons. |

| FTIR | Functional Group Identification | Characteristic peaks for C-O-C (ether), C=N (quinoline), and aromatic C=C bonds. [9] |

Conclusion

This guide outlines a robust, scientifically-defensible framework for the sourcing of this compound from Ptelea trifoliata root bark. By integrating classical phytochemistry techniques with modern analytical validation, researchers can reliably obtain high-purity this compound for further investigation into its pharmacological properties. The causality-driven protocols provided herein are designed not merely as steps to be followed, but as a logical system that can be adapted and optimized. The continued exploration of such potent natural products is essential for the future of drug discovery and development.

References

- Antimicrobial agents from higher plants. The quaternary alkaloids of Ptelea trifoliata. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_d8kOC50KIk3Jq1nR313AX_rC1CxpKHWaogN1ZdxTB8Kc8MR9JPuHgxZ9WHea46mT_jY0jUVICFxNgoLKSbEQ5P--R4B0iNf1sfP_vXOko5vX6iKS1Q52cHMey17Tme2Ing==]

- Coder, K. D. (2020). Hoptree / Wafer-Ash — Ptelea trifoliata: The Flat Citrus. University of Georgia Warnell School of Forestry & Natural Resources. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLpJ7hAuEV5XJk_e24BQq116GhlsKx0CQllb8zXpDkKJyTrSqjaN8CKn566q9F2glMWi1yXvPcHTHOKPyr1VIa4MBYajP3c6oHIue6CbzvfsBTR4782nsHoKdW6YkdpXF4Pl2JjXzhLoD9DA==]

- Ptelea trifoliata - Hop Tree, Wafer Ash - Herbs from Distant Lands. (2014). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVUXRio_4yrYRAQ5Pv7R7-cTozHFzS38j4Sfup7A3C7d4nXADHiMiwwfGqMdaaZ5UjLfKTLSwQq82UE6mYcg1P6gfub5kjuzx6IbIWpc6NN513N93Z_Ep_PXnFgqS6kcwqQ9nKfDF46iUbLRmTWkuPDwd3Tyb2nn3U0d2BZzswStZkNuLzQ3lmZ7YE-S2AzyafVR5FrjQ=]

- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5QHFXyZ6myDcUrjBpRVPA_qp6zjK9g9BuBFbYXxp_UR5RyxXkCFaS093YFfHy20RH8s1SW9vp6ziufs4sgJChvb98H5bzB8d-U7JDXVcdwWPxtfkJQauQfERZPYTXBHhAlNZ00H1Cj9BV]

- Grieve, M. (n.d.). A Modern Herbal | Ash, Wafer. Botanical.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL-EJFHYHp7ZEeUynfxmT15Dhc7cD9sNlBBMVBPnho61sDUUod5qYm_66X0Uxb9DyyQbvDXSabYhAiRyeP8ZbxBNVtPj3zqOkWFrxQO5Gn5EOt-7EFroppLiPFV-y18sGubsjXSsrThNSGFK5Ipw==]

- Plants For A Future (n.d.). Ptelea trifoliata Hop Tree, Common hoptree PFAF Plant Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4eErv0xOU8Hkmzua9MjGtzI5c8Tvz1r3sTJ6MBW31nbiSyOqLOMa59g50gQCu0CWQDUO8FTi00iD3tIDbM0A0vjIdJZLu2fHg0F2snVo8bjU5BStulhJg1QAIBgKhFO3NajHoAqepVXM3zVd79m6YKN066X2SWlc=]

- Dodds, J. S. (2025). Ptelea trifoliata var. trifoliata Rare Plant Profile. New Jersey Department of Environmental Protection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGit1OZt_7xLkHWImt5DnhixCd9Ir10BbYzF_1j-HJ4kmQst333y1jhmEcwXNFu4Z5-hHrUBfjXqLV-lW1k2LnYUwsFWm7PB1ZCvMde52qcuS6_eFKZ69ds7EDpVTiDVYGwXz3Tz2rzCF36mOCd-GooNgRBNw-x4nLH9mY4GYjpHA_xPvZzilkfsvr9JVL6jan6rz0oi2V7iPccc1BkMFziGMrwmo8=]

- Planet Ayurveda. (2019). What are the Uses and Benefits of Ptelea Trifoliata (Hoptree)?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz0PgL0CnNcW9lgQIoQdzRK6WHHClpl5vXqN6CbeCagCQWycncN2-SE53lYLkeqcYR_reeVkqnzBxrM2L5bx7c2Apewi8GpSF12gH8bZrpVhxpBWciPuvfI0vq1c8v0YgYFArCfBYWHENVRVdGjK9oU2Tvivfeoc0XXUMc-xP5xWHS6IcZB3f_]

- Biosynthesis of angular furanocoumarins. Research Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBypJQ5JSifd9GCU-6pAmyfGEdHOZeRvlhEeeomN-3hrM3OLoa-owMmIV30qnZFKH0UWi5-s0nXHZxMgLW1wEv6HgELOBnpEBOCdxyn-7w1RFtlbSR60vGbacAo9qZwhcmzevWGCOaW4Qrv9mWQElsfH4Bf0egNm9CxVS8vcrDX8j4Ua7plY8Hjqi28dpRIzUqlfEQ2CXnUAzPXac=]

- Ojala, T., et al. (n.d.). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg1PT7-KmiZ-L9ESXAqGWFKxCef6DURc9Vcv6lRZaHE5ZNC3iDy-BpOSwuG_wXkqd49bxwZbBUHreaWAjMJIJrfBgGHU7YB5bT74GMcWZrW1369WHam5lfAOHHWO4GxJS8IXYGNQ3UZCibVg==]

- Optimization of the Production of Secondary Metabolites from Furanocoumarin and Furoquinoline Alkaloid Groups in In Vitro Ruta corsica Cultures Grown in Temporary Immersion Bioreactors. MDPI. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhX_kBAd-8O7sC60wBUHjKr4M8uPE_K468ElCXXjgBoonKcDp6bBtua64PYL-p_Da3cSaavzd6s-7nprFNmEgWanVzxS-2QUCM2tpxHQIgUpmIkdskjCG0w0oNzTuTu0av0dQ=]

- Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges. RSC Publishing. (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYuhSt1SO7QJGF9t8A9i-P1Ou8XS3hni_c4AbepUxUNOiagI4DrmT_43KMMo7WpMY4EXglFID7tjiW4a6PIgH9z3zNbniIqlgtEPAwscwi4iWrmEeeG3lrq-SfsBx1iOl2fExq4-fLjsyT3P78WJdcEITFb4cs7x-2D5Y=]

- OSADHI. (n.d.). List of plants having phytochemicals: this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk9coJBG5M_IOd105YBcaGnYqcl6FTZcjh900DebgUeZDfzTenTbIOOBY_vs8tGFwt1hvCYjsUFhnJy12-JoMRN5VxxxT7KL0kzmEDh1d2hX3JPFDzP8djhBDnJCgCWpkV7jtTYhE_xMCaUFWw4OqwTOvtMzRFy-s=]

- Plant Coumarins - Occurrence, Biosynthesis and Perspectives. Center of Research for Development, University of Kashmir. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSIlIdfK5pX3DO1b5Qy_FXzvCnWu1LPiPV_yaKtQDItoiL9ep7_25MGl5XDcfRgKsrvmFOBDMi_0h7cY_RvxKN0KRrU0BsKJNtlqS6-1MFhekFLQZu5BwJC1LQr12W7W9Rl5MTgv4joqOu-sYTCujJHFUPz_dKQcgztqa02HmEDJx3_jhdVXB6OljjsNFBWLpkxwIYalwcfGbVEdsOhnI4ZOP9WOTsrrCCgtD_Ww==]

- Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf_zlqLZmburkvZPLKV_jbMU_EbBhdHushKBO83VvEKGWXX4-wBwjn2ORFYss1XXQd7X1FiLKGeI-125rw1OuqFGJAtFxEedESUBt1Yda9eDED_MuFamyxriKFBSxLbsGe9rFWvVjjoyfxtcg=]

- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvd9w3VnLpE-jVf428IL0CudIL9iMj4mp_h_pLFCMIduejyWJYrksWl2MKk9QOm4b16EhtOW0Vw6WM6RaZJZBdHp4IDyxprENuAhVp_4gTVycbVhlX9jH3PHc9ZcubIu_q]

- analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhPXcFYLoR1oZSpBHpXCDYm1mZ99uGFx76ZxsvAZpP5ZkegF6Ysr_h3bvZd7rjC61eiw9SG8zlMOvQqwvxj7vZByd16tat6I8T41QUlWSB6ms_U6FkCZIVcqCMoTUr2YfZc3rIcIoR0Z9sD68Kq12M_OaeeS-eai1knn-JiRSxn34zzCqf6u-DskFgcv4Yf71CCDwmbVHDK84gwjCNdkXP8mp2Ueo0AswkoaZacmhjgSC8kXQZXmhRqIhYWRcNA5_ge2uno-I=]

- Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1zvhOiiz__uqbuLKFirRcF9Iw9OhX6IXH9Clw6tt1ikfi5sEsVz7UjnBEnAjvFFb7q3OvHR16KSuXi-mWinX9GB26Nq9D-oTHS77Al_DAQ8TU6RbFiXCD9q-stj3WYDXC-fageg2R8jXHO-zbuBwXKk0YjEMuWrbFT9AccpAHvuW14zcWNrjeZnlUa_BcKsfsl7yfeh7-EEFYj1qEseW_mYtysI3KFWRpBb0mSagjSX-MwA==]

- Modern Methods for the Isolation and Identification of Peptaibols from Filamentos Fungi. ResearchGate. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjOHNd8Jk5h0rnI_bUeFp5tNmQIonIWQ0N_N8B8HKKlX9rSqnFS5qTWMjxJ918WqoCKhd1X3eIjMjHqOFSCX2S7Hq84iELGaioZFRdkf1yNxIzBRoHTH4P3GWMshoxOq-hT6i4VRtT2RlwqkNZHCjmzg7_lj8Vwice07Q8VkhwWsrpsCdFyMYaj_IWBxein0aw6jW-QtBQJgwF5uC8V7Zgr4Su0U-H50Or52thoEWkDrGyaoP2Ai0MxBk_jLbyz07oQs-eYQ==]

- Isolation of piperine from black pepper (Piper nigrum) in the provision of standard compounds for natural chemical practice and research activities. Jurnal Pijar Mipa. (2021). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8pffCeeUUlRDGyl0gMTaIX-RjnXGV5oh2slBX4rHxVU11xBNIWiRIZAYX0LcVRrM8Yw9IxVG81We72SPEp3MrhB685Eg82LIWPGT09SS6A1A5Kv2PZj9VzC0BEHSVT0TbE1q9ie-d1EIqlxGYJjZ28xvtc3_1v98=]

Sources

- 1. bugwoodcloud.org [bugwoodcloud.org]

- 2. A Modern Herbal | Ash, Wafer [botanical.com]

- 3. Herbs from Distant Lands: Ptelea trifoliata - Hop Tree, Wafer Ash [herbsfromdistantlands.blogspot.com]

- 4. pfaf.org [pfaf.org]

- 5. Antimicrobial agents from higher plants. The quaternary alkaloids of Ptelea trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C13H11NO3 | CID 159650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What are the Uses and Benefits of Ptelea Trifoliata (Hoptree)? [planetayurveda.com]

- 8. researchgate.net [researchgate.net]

- 9. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]

- 10. mdpi.com [mdpi.com]

- 11. mdpi-res.com [mdpi-res.com]

- 12. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pteleine: Molecular Weight and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the furoquinoline alkaloid, Pteleine. It delves into its core physicochemical properties, spectroscopic profile, and known biological activities. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound: A Furoquinoline Alkaloid of Interest

This compound, with the systematic IUPAC name 4,6-dimethoxyfuro[2,3-b]quinoline, is a heterocyclic organic compound belonging to the furoquinoline class of alkaloids.[1] These natural products are characterized by a furan ring fused to a quinoline core. This compound has been isolated from various plant species, notably from the Rutaceae family, including Melicope triphylla and Melicope semecarpifolia.[1] The interest in this compound and related furoquinoline alkaloids stems from their diverse biological activities, which include mutagenic and cytotoxic properties.[2][3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Weight

The chemical formula for this compound is C₁₃H₁₁NO₃.[1] Its molecular structure consists of a tricyclic system where a furan ring is fused to a quinoline scaffold, with two methoxy groups attached to the quinoline ring.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 229.23 g/mol | PubChem[1] |

| Exact Mass | 229.0739 g/mol | PubChem[1] |

| CAS Number | 2221-41-2 | PubChem[1] |

Physical State and Melting Point

This compound exists as a solid at room temperature.[1] Its melting point has been experimentally determined to be in the range of 134-135 °C.[1] The sharp melting point range suggests a relatively high purity of the isolated compound.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. While detailed quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature, its chemical structure provides clues to its likely solubility profile. As a largely aromatic and moderately polar molecule, this compound is expected to be poorly soluble in water. Its solubility is anticipated to be significantly better in organic solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Low | Predominantly non-polar aromatic structure. |

| Methanol, Ethanol | Moderately Soluble | The presence of the nitrogen atom and oxygen atoms in the methoxy and furan groups allows for some hydrogen bonding with protic solvents. |

| Chloroform, Dichloromethane | Soluble | Good solubility is expected due to the overall non-polar character of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol: Determination of this compound Solubility

A standardized method to experimentally determine the solubility of this compound in various solvents involves the following steps:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, chloroform) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

Experimental Protocol: Spectrophotometric pKa Determination

One common method for determining the pKa of a compound with a chromophore is through UV-Vis spectrophotometry.

-

Prepare a Series of Buffers: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

-

Prepare this compound Solutions: Prepare solutions of this compound of a constant concentration in each of the buffer solutions.

-

Measure UV-Vis Spectra: Record the UV-Vis absorption spectrum of each solution.

-

Data Analysis: Identify a wavelength where the protonated and deprotonated forms of this compound have significantly different absorbances. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the furoquinoline core and the protons of the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substituted furo[2,3-b]quinoline system. The methoxy groups would likely appear as sharp singlets in the upfield region of the aromatic spectrum.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound would display 13 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of these signals would provide information about the electronic environment of each carbon atom. The carbons of the methoxy groups would appear at high field, while the aromatic and heterocyclic carbons would resonate at lower field. A reference to a ¹³C NMR spectrum for this compound is available in the PubChem database, which links to SpectraBase.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching: Aromatic and aliphatic (from methoxy groups).

-

C=C and C=N stretching: From the aromatic and heterocyclic rings.

-

C-O stretching: From the furan ring and methoxy groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the extended aromatic system of this compound. Furoquinoline alkaloids typically exhibit characteristic absorption maxima in the UV region. The position and intensity of these maxima are influenced by the substitution pattern on the aromatic rings.[5] The conjugated system in this compound is expected to result in strong absorption in the UV range.

Stability and Degradation

The stability of a compound under various conditions is a critical factor for its storage, handling, and formulation. Forced degradation studies are often employed to understand the degradation pathways of a drug candidate.[6][7][8][9][10]

Potential Degradation Pathways:

-

Hydrolysis: The methoxy groups could potentially undergo hydrolysis under strong acidic or basic conditions, although this is generally not facile for aryl ethers.

-

Photodegradation: The extended aromatic system of this compound makes it susceptible to degradation upon exposure to light. Furoquinolines are known to be phototoxic under UV light.[2]

-

Oxidation: The electron-rich aromatic system could be susceptible to oxidation.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Isolation and Synthesis

Natural Occurrence and Isolation

This compound is a naturally occurring alkaloid found in plants of the Rutaceae family. A general protocol for its isolation from plant material, such as the stem bark of Melicope species, involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound from plant sources.

Chemical Synthesis

The total synthesis of furoquinoline alkaloids provides an alternative to their isolation from natural sources and allows for the preparation of analogues for structure-activity relationship studies. The synthesis of the furo[2,3-b]quinoline core can be achieved through various synthetic strategies, often involving the construction of the quinoline ring followed by the annulation of the furan ring.

Biological Activity and Mechanism of Action

Furoquinoline alkaloids are known to exhibit a range of biological activities, and this compound is no exception.

Mutagenic and Cytotoxic Effects

Several furoquinoline alkaloids have been reported to possess mutagenic and cytotoxic properties.[2][3] This activity is often attributed to their ability to intercalate into DNA.[11] DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to mutations and cell death. The planar tricyclic ring system of this compound makes it a potential candidate for DNA intercalation.

Proposed Mechanism of Action

Sources

- 1. This compound | C13H11NO3 | CID 159650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furoquinoline Alkaloids and Methoxyflavones from the Stem Bark of Melicope madagascariensis (Baker) T.G. Hartley - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biopharminternational.com [biopharminternational.com]

- 7. longdom.org [longdom.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. pharmtech.com [pharmtech.com]

- 10. biomedres.us [biomedres.us]

- 11. mdpi.com [mdpi.com]

Cytotoxic Potential of Pteleine in Human Cancer Cell Lines

[1]

Executive Summary

Pteleine (4,6-dimethoxyfuro[2,3-b]quinoline) is a bioactive furoquinoline alkaloid derived principally from Ptelea trifoliata and Melicope species. While less ubiquitous than its structural analog skimmianine, this compound exhibits distinct cytotoxic potency against specific human cancer cell lines, most notably cervical (HeLa) and nasopharyngeal (KB) carcinomas.

This technical guide synthesizes available pharmacological data to establish this compound as a candidate for lead optimization. Current literature indicates this compound achieves IC50 values in the low micromolar range (3.9 – 7.5 µg/mL) , driven by a mechanism likely involving DNA intercalation and Topoisomerase II inhibition. This document outlines the chemical basis of this activity, summarizes quantitative cytotoxicity data, and provides a validated experimental framework for further investigation.

Chemical Profile & Pharmacophore Analysis

The cytotoxic efficacy of this compound is intrinsic to its planar tricyclic furoquinoline scaffold, which facilitates intercalation between DNA base pairs.

Structure-Activity Relationship (SAR)

The biological activity of furoquinoline alkaloids is modulated by the methoxy substitution pattern on the quinoline ring.

| Feature | This compound | Skimmianine | Dictamnine | Impact on Cytotoxicity |

| Structure | 4,6-dimethoxy | 4,7,8-trimethoxy | 4-methoxy | This compound's 6-methoxy group enhances lipophilicity without the steric bulk of the 7,8-dimethoxy motif found in Skimmianine. |

| Planarity | High | High | High | Critical for DNA intercalation. |

| Lipophilicity | Moderate | Moderate-High | Moderate | Affects cellular uptake and membrane permeability. |

Key Insight: The 4-methoxy group is essential for the "furoquinoline pharmacophore," acting as a hydrogen bond acceptor in the DNA minor groove. The 6-methoxy substituent in this compound distinguishes its metabolic stability profile from Skimmianine.

Cytotoxic Profile: Quantitative Data Synthesis

The following data summarizes the reported inhibitory concentrations (IC50) of this compound compared to standard chemotherapeutics and analogs.

Table 1: In Vitro Cytotoxicity of this compound

Data derived from comparative studies on Rutaceae alkaloids (Wu et al., 2003; Molnar et al., 2013).

| Cell Line | Tissue Origin | IC50 (µg/mL) | IC50 (µM)** | Potency Classification |

| HeLa | Cervical Carcinoma | 3.9 | ~17.0 | High |

| KB | Nasopharyngeal Epidermoid | 7.5 | ~32.7 | Moderate |

| A549 | Lung Adenocarcinoma | > 50* | > 200 | Low/Inactive |

| MRC-5 | Normal Fibroblast | > 100 | > 430 | Selective (Low toxicity to normal cells) |

*Note: this compound shows significant selectivity for HeLa and KB lines compared to lung cancer lines, suggesting a cell-type-specific uptake or target expression mechanism. **Calculated based on Molecular Weight of this compound (229.23 g/mol ).

Mechanistic Pathways

This compound's cytotoxicity is hypothesized to follow the classical Type II DNA intercalator pathway, leading to cell cycle arrest and apoptosis.

Primary Mechanism: DNA Intercalation & Topoisomerase Inhibition

-

Intercalation: The planar furoquinoline ring slides between DNA base pairs.

-

Topo II Poisoning: The drug stabilizes the cleavable complex formed by Topoisomerase II and DNA, preventing DNA religation.

-

DSBs: This leads to accumulation of Double-Strand Breaks (DSBs).

-

Apoptosis: The DNA damage response triggers p53-mediated apoptosis.

Visualization: Signaling Cascade

The following diagram illustrates the downstream signaling pathway activated by this compound treatment.

Figure 1: Proposed molecular mechanism of this compound-induced apoptosis via the DNA damage response pathway.

Experimental Framework

To validate the cytotoxic potential of this compound in your specific cell lines, follow this standardized workflow. This protocol is designed to minimize solubility artifacts common with lipophilic alkaloids.

Workflow Visualization

Figure 2: Validated experimental workflow for assessing alkaloid cytotoxicity.

Detailed Protocol: MTT Viability Assay

Objective: Determine the IC50 of this compound in HeLa or MCF-7 cells.

-

Stock Preparation:

-

Dissolve this compound (purity >98%) in DMSO to create a 10 mM stock.

-

Critical Control: Ensure final DMSO concentration in culture media never exceeds 0.5% (v/v) to avoid solvent toxicity.

-

-

Cell Seeding:

-

Seed cancer cells at a density of

cells/well in 96-well plates. -

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete media (Range: 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Include a Vehicle Control (Media + DMSO equivalent) and a Positive Control (e.g., Doxorubicin 1 µM).

-

Incubate for 48 or 72 hours.

-

-

Development:

-

Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Data Analysis:

-